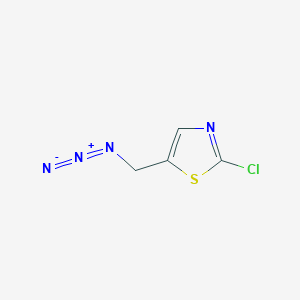
(2-Mesitylcyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Mesitylcyclopropyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with a mesityl group (2,4,6-trimethylphenyl) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Mesitylcyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of mesityl-substituted cyclopropane with methanamine under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Mesitylcyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve desired outcomes .
Major Products: Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mesityl-substituted cyclopropyl ketones, while substitution reactions can produce a range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Mesitylcyclopropyl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.
Industry: It finds applications in the synthesis of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of (2-Mesitylcyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The mesityl group provides steric hindrance, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Methanamine: A simpler amine with similar reactivity but lacking the mesityl and cyclopropyl groups.
Cyclopropylmethanamine: Similar structure but without the mesityl group, leading to different chemical properties.
Mesityl-substituted amines: Compounds with mesityl groups but different core structures .
Uniqueness: (2-Mesitylcyclopropyl)methanamine is unique due to the combination of the mesityl and cyclopropyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
[2-(2,4,6-trimethylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C13H19N/c1-8-4-9(2)13(10(3)5-8)12-6-11(12)7-14/h4-5,11-12H,6-7,14H2,1-3H3 |
InChI-Schlüssel |
UZVWDDXMGYPDBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2CC2CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)



